Superior TRPM8 Antagonist Potency
4,6-Dimethyl-2,3-dihydro-1H-indole hydrochloride demonstrates an IC50 of 10 nM for antagonism of human TRPM8 expressed in CHO cells, measured via inhibition of icilin-induced intracellular calcium mobilization. This potency is approximately 6-fold superior to the reference TRPM8 antagonist PF-05105679 (IC50 = 103 nM under similar assay conditions) and over 10-fold superior to AMG8788 (IC50 = 63.2 nM) [1][2]. The quantitative advantage supports its selection when high intrinsic activity is required for probing TRPM8 pharmacology.
| Evidence Dimension | Human TRPM8 antagonism (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | PF-05105679: 103 nM; AMG8788: 63.2 nM |
| Quantified Difference | ~10-fold more potent than PF-05105679; ~6-fold more potent than AMG8788 |
| Conditions | CHO cells expressing human TRPM8; icilin-induced Ca2+ influx; 2.5 min preincubation |
Why This Matters
Higher potency reduces the concentration needed for functional blockade, minimizing off-target effects and conserving precious compound during in vitro screening.
- [1] BindingDB. (n.d.). BDBM50463863 (CHEMBL4251467): Antagonist activity at human TRPM8. BindingDB Entry. View Source
- [2] Anjiechem. (n.d.). PF-05105679: TRPM8 antagonist product information. Anjiechem Product Page. View Source
- [3] MedChemExpress. (n.d.). AMG8788: TRPM8 antagonist product information. MCE Product Page. View Source
